

# Technical Guide: Spectroscopic Data for 1,1-Dimethoxynon-2-yne

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## Compound of Interest

Compound Name: 1,1-Dimethoxynon-2-yne

Cat. No.: B078486

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **1,1-Dimethoxynon-2-yne** is not readily available in public databases or scientific literature. The data presented herein is a combination of predicted values and expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

## Introduction

**1,1-Dimethoxynon-2-yne** is an organic compound featuring a terminal alkyne and an acetal functional group. Its structure presents a unique combination of reactivity, making it a potentially valuable building block in organic synthesis. This guide provides a summary of its predicted and expected spectroscopic data (NMR, IR, MS) and outlines the standard experimental protocols for acquiring such data.

## Molecular Structure and Properties

- Molecular Formula: C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>
- Molecular Weight: 184.28 g/mol
- Structure:

## Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1,1-Dimethoxynon-2-yne**.

Table 1: Predicted Mass Spectrometry Data

Parameter	Value
Monoisotopic Mass	184.14633 Da
Predicted Adducts	m/z
[M+H] <sup>+</sup>	185.15361
[M+Na] <sup>+</sup>	207.13555
[M+K] <sup>+</sup>	223.10949
[M+NH <sub>4</sub> ] <sup>+</sup>	202.18015

Table 2: Expected <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 5.2 - 5.4	d	1H	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~ 3.3 - 3.4	s	6H	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~ 2.2 - 2.4	t	1H	-C≡CH
~ 2.1 - 2.3	m	2H	-CH <sub>2</sub> -C≡CH
~ 1.2 - 1.6	m	8H	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~ 0.9	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Expected <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 100 - 105	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~ 80 - 90	-C≡CH
~ 70 - 80	-C≡CH
~ 52 - 55	-CH(OCH <sub>3</sub> ) <sub>2</sub>
~ 31	-(CH <sub>2</sub> ) <sub>5</sub> -
~ 28 - 29	-(CH <sub>2</sub> ) <sub>5</sub> -
~ 22	-CH <sub>2</sub> -CH <sub>3</sub>
~ 18	-CH <sub>2</sub> -C≡CH
~ 14	-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Expected IR Spectral Data (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3300	Strong, Sharp	≡C-H stretch
2950 - 2850	Strong	C-H (sp <sup>3</sup> ) stretch
~ 2120	Medium-Weak	C≡C stretch (internal)
1200 - 1050	Strong	C-O stretch (acetal)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the liquid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) into a clean, dry vial.[1]

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).[\[1\]](#)[\[2\]](#)
- Ensure the sample is fully dissolved; gentle vortexing can be applied.
- Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[\[2\]](#)
- The final liquid height in the NMR tube should be around 4-5 cm.[\[1\]](#)
- Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Lock the spectrometer onto the deuterium signal of the solvent.[\[1\]](#)
  - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[\[1\]](#)
  - Tune and match the probe to the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).[\[1\]](#)
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[\[1\]](#)

#### 4.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[\[3\]](#)[\[4\]](#)
  - Place one to two drops of the liquid sample onto the surface of one salt plate.[\[3\]](#)[\[4\]](#)
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.[\[3\]](#)[\[4\]](#)
- Data Acquisition:
  - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[\[3\]](#)

- Acquire a background spectrum of the empty spectrometer.
- Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
- The typical spectral range is  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

#### 4.3 Mass Spectrometry (MS)

- Sample Introduction:

- For a volatile liquid, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system can be used. The sample is vaporized in a high-vacuum environment.[5]

- Ionization:

- The gaseous molecules are ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron from the molecule to form a radical cation ( $\text{M}^{+\bullet}$ ).[5][6]

- Mass Analysis and Detection:

- The generated ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[7]
- A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.[6]

## Visualizations

Figure 1: General Workflow for Spectroscopic Analysis

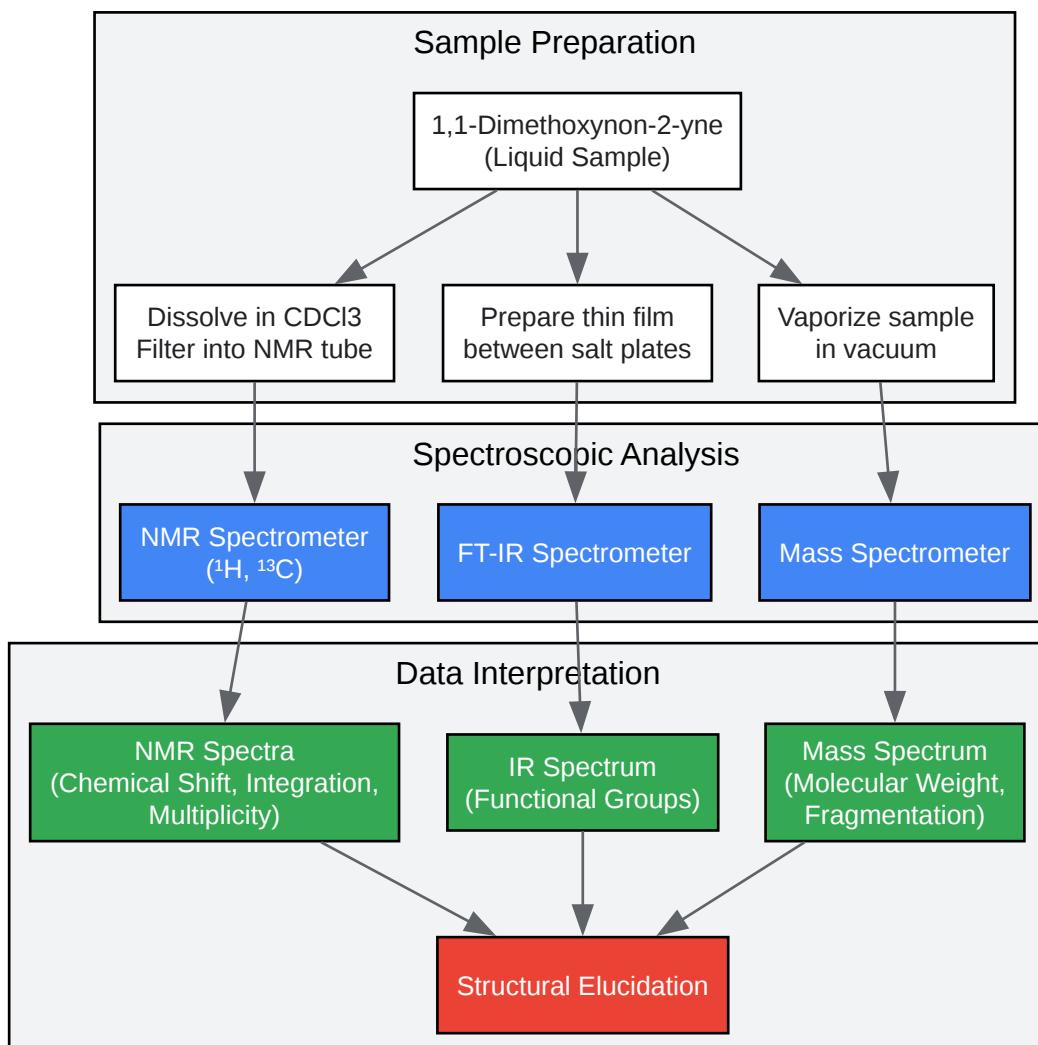
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Figure 1: General Workflow for Spectroscopic Analysis

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